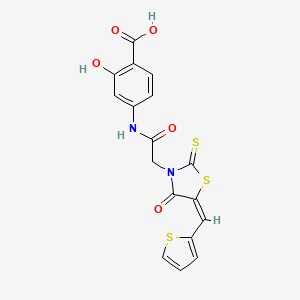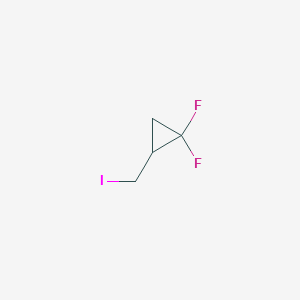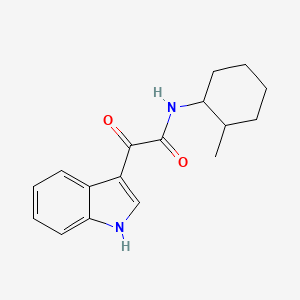
2-(1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide, also known as IMCA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of indole-based compounds, which are known for their diverse biological activities.
Scientific Research Applications
Stereoselective Synthesis in Organic Chemistry
- A study demonstrated the treatment of N-(2-arylcyclohex-1-en-1-yl)-α-(methylthio)acetamides leading to the synthesis of cis and trans-fused 3a-aryloctahydroindoles, with applications in the production of complex molecules like mesembrane (Saito, Matsuo, & Ishibashi, 2007).
Antimicrobial Activity
- Research on novel 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives revealed promising antibacterial and antifungal activities against various pathogenic microorganisms, indicating potential applications in antimicrobial drug development (Debnath & Ganguly, 2015).
Asymmetric Synthesis and Alkaloid Production
- A study described highly enantioselective 1,3-dipolar cycloaddition reactions, leading to the synthesis of chiral indolizidine derivatives including (+)-tashiromine, demonstrating the compound's utility in creating complex natural products and bioactive compounds (Suga et al., 2013).
Pharmacological Evaluation as Cannabinoid Receptor Ligands
- A study synthesized a series of indol-3-yl-oxoacetamides and evaluated them as potent and selective ligands for the cannabinoid receptor type 2, indicating potential applications in the field of neuropharmacology (Moldovan et al., 2017).
Plant Growth Regulation
- Research involving the synthesis of stable-isotope labeled metabolites of indole-3-acetic acid, a phytohormone, indicated its role in plant growth and development regulation (Ilić, Magnus, Östin, & Sandberg, 1997).
Anti-inflammatory and Analgesic Activities
- A study on substituted phenoxy acetamide derivatives, involving compounds with a cyclohexyl nucleus, showed significant anti-inflammatory, analgesic, and antipyretic activities, suggesting therapeutic potential in these areas (Rani, Pal, Hegde, & Hashim, 2014).
Antimicrobial and GST Enzyme Activity
- The synthesis of 4(1H-Indol-3-yl)-2-Thioxopyridine Derivatives and their evaluation for antimicrobial and GST enzyme activity suggested their potential in treating microbial infections and influencing enzymatic processes (Attaby, Ramla, & Gouda, 2007).
Versatility in Organic Synthesis
- The molecule's utility in organic synthesis was demonstrated through its involvement in various synthetic pathways, leading to the creation of novel, structurally diverse substances with promising antimicrobial activities (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Mechanism of Action
Target of Action
Indole and its derivatives, which are structurally similar to this compound, are known to interact with various targets such as nuclear receptors and intestinal hormones .
Mode of Action
Related indole derivatives have been reported to activate nuclear receptors and regulate intestinal hormones .
Biochemical Pathways
Indole and its derivatives, which are structurally similar to this compound, are known to be involved in various biological effects by circulating in the plasma .
Pharmacokinetics
Related compounds such as methyl 2-(1h-indol-3-yl)acetate are known to be endogenous metabolites .
Result of Action
Related indole derivatives have been reported to maintain intestinal homeostasis and impact liver metabolism and the immune response .
Action Environment
The action of related compounds such as methyl 2-(1h-indol-3-yl)acetate may be influenced by various factors including the gut microbiota .
properties
IUPAC Name |
2-(1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-6-2-4-8-14(11)19-17(21)16(20)13-10-18-15-9-5-3-7-12(13)15/h3,5,7,9-11,14,18H,2,4,6,8H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIXYOGMCYFKAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

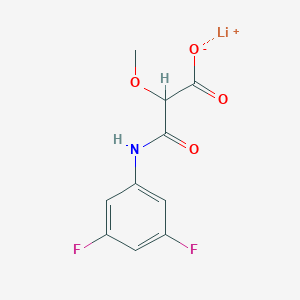
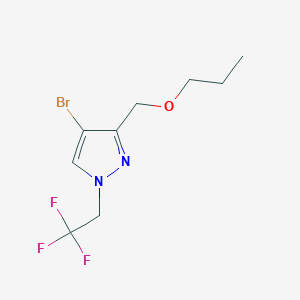

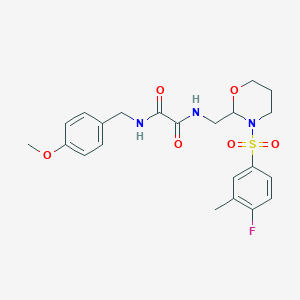

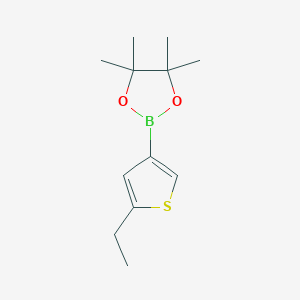


![2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2698942.png)
![Methyl 5-[(6-oxo-3-phenylpyridazin-1-yl)methyl]furan-2-carboxylate](/img/structure/B2698943.png)
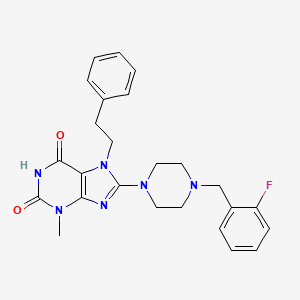
![1-[4-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B2698947.png)
